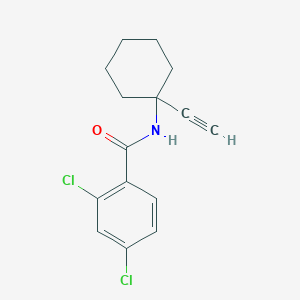
2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide is an organic compound characterized by the presence of a benzamide group substituted with two chlorine atoms at the 2 and 4 positions, and an ethynyl group attached to a cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1-ethynylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2,4-Dichloro-N-(1-dimethylamino)cyclohexylbenzamide: Similar structure but with a dimethylamino group instead of an ethynyl group.
2,4-Dichloro-N-(1-methylcyclohexyl)benzamide: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
2,4-Dichloro-N-(1-ethynylcyclohexyl)benzamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs
属性
CAS 编号 |
57357-78-5 |
|---|---|
分子式 |
C15H15Cl2NO |
分子量 |
296.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(1-ethynylcyclohexyl)benzamide |
InChI |
InChI=1S/C15H15Cl2NO/c1-2-15(8-4-3-5-9-15)18-14(19)12-7-6-11(16)10-13(12)17/h1,6-7,10H,3-5,8-9H2,(H,18,19) |
InChI 键 |
KXIZMYQNBJKLHA-UHFFFAOYSA-N |
规范 SMILES |
C#CC1(CCCCC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


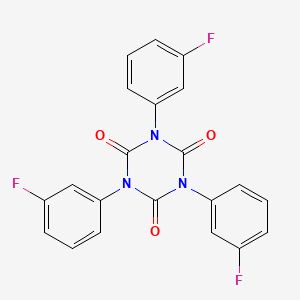

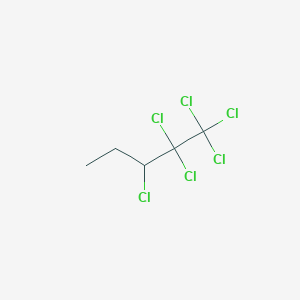
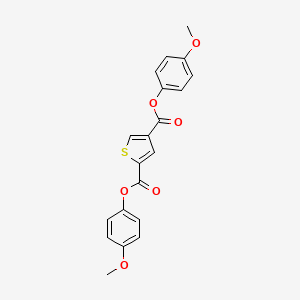
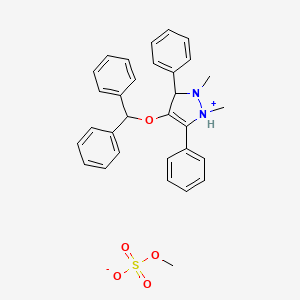
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)
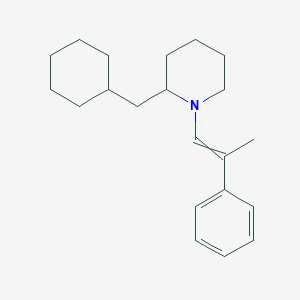
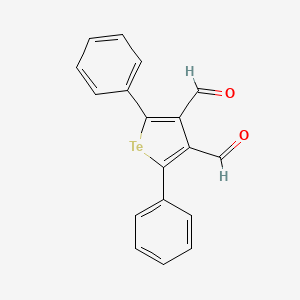

![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
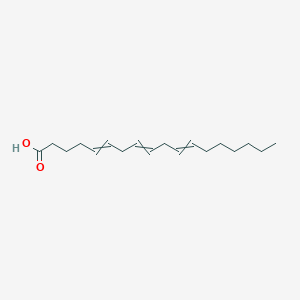
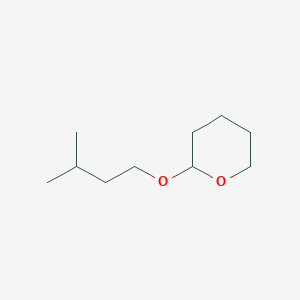
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
